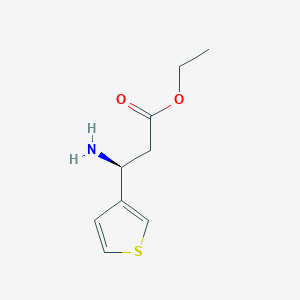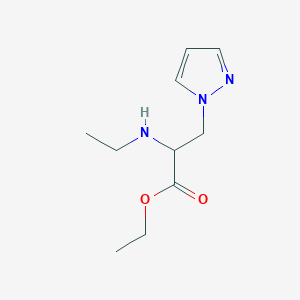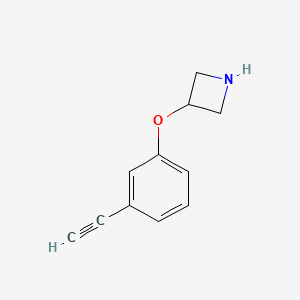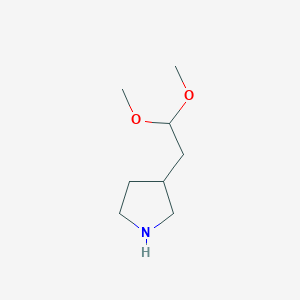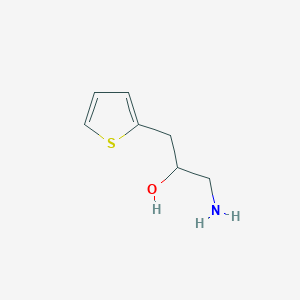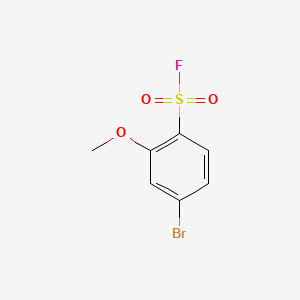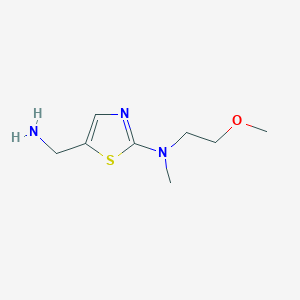
5-(Aminomethyl)-N-(2-methoxyethyl)-N-methylthiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Aminomethyl)-N-(2-methoxyethyl)-N-methylthiazol-2-amine is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of an aminomethyl group, a methoxyethyl group, and a methyl group attached to the thiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-N-(2-methoxyethyl)-N-methylthiazol-2-amine typically involves the reaction of thiazole derivatives with appropriate amine and alkylating agents. One common method involves the alkylation of 2-aminothiazole with 2-methoxyethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The resulting intermediate is then reacted with formaldehyde and methylamine to introduce the aminomethyl and methyl groups, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
5-(Aminomethyl)-N-(2-methoxyethyl)-N-methylthiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce any oxidized forms back to the original compound.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles such as halides or alkoxides replace the amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or alkoxides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: The original thiazole compound.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
科学研究应用
5-(Aminomethyl)-N-(2-methoxyethyl)-N-methylthiazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of 5-(Aminomethyl)-N-(2-methoxyethyl)-N-methylthiazol-2-amine involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the thiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
2-Aminothiazole: A simpler thiazole derivative without the aminomethyl and methoxyethyl groups.
5-Methylthiazole: Contains a methyl group but lacks the aminomethyl and methoxyethyl groups.
2-Methoxyethylthiazole: Contains the methoxyethyl group but lacks the aminomethyl and methyl groups.
Uniqueness
5-(Aminomethyl)-N-(2-methoxyethyl)-N-methylthiazol-2-amine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the aminomethyl and methoxyethyl groups allows for versatile chemical reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
属性
分子式 |
C8H15N3OS |
|---|---|
分子量 |
201.29 g/mol |
IUPAC 名称 |
5-(aminomethyl)-N-(2-methoxyethyl)-N-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C8H15N3OS/c1-11(3-4-12-2)8-10-6-7(5-9)13-8/h6H,3-5,9H2,1-2H3 |
InChI 键 |
MPEHCRBHBRQQDA-UHFFFAOYSA-N |
规范 SMILES |
CN(CCOC)C1=NC=C(S1)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



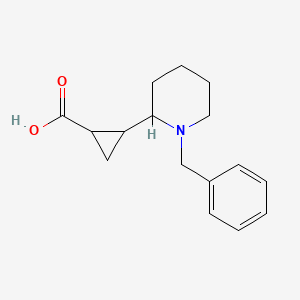
![2-[Tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetic acid](/img/structure/B13536731.png)

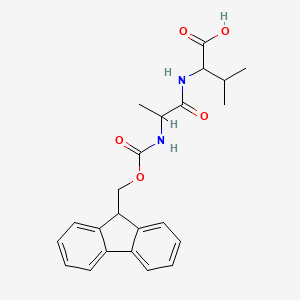

![6-Methylspiro[3.3]heptan-2-amine](/img/structure/B13536758.png)
